molecular formula C146H216N42O41S3 B1591220 H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH CAS No. 86649-84-5

H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH

Cat. No. B1591220
CAS RN: 86649-84-5
M. Wt: 3311.7 g/mol
InChI Key: ZIWSGMLADZIGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH is a useful research compound. Its molecular formula is C146H216N42O41S3 and its molecular weight is 3311.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWSGMLADZIGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H216N42O41S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583169
Record name PUBCHEM_16132688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys(1)-OH

CAS RN

86649-84-5
Record name PUBCHEM_16132688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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